3-ethyloxane-3-carboxylic acid
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Overview
Description
3-ethyloxane-3-carboxylic acid is an organic compound belonging to the class of oxanocarboxylic acids. Its chemical formula is C6H10O3, and its molecular weight is 130.14 g/mol. This compound has gained significant interest in various fields of research and industry due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethyloxane-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-ethyloxane-3-methanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Another method involves the hydrolysis of nitriles. In this process, 3-ethyloxane-3-carbonitrile is hydrolyzed in the presence of an acidic or basic aqueous solution to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the oxidation reactions. Additionally, the hydrolysis of nitriles can be scaled up for industrial production, utilizing robust catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-ethyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxalic acid under strong oxidizing conditions.
Reduction: Reduction of this compound can yield 3-ethyloxane-3-methanol.
Substitution: It can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols for esterification, ammonia or amines for amidation, thionyl chloride (SOCl2) for conversion to acid chlorides.
Major Products Formed
Oxidation: Oxalic acid.
Reduction: 3-ethyloxane-3-methanol.
Substitution: Esters, amides, acid chlorides.
Scientific Research Applications
3-ethyloxane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles
Mechanism of Action
The mechanism of action of 3-ethyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
3-ethyloxane-3-carboxylic acid is similar to other oxanocarboxylic acids, such as:
- 3-methyloxane-3-carboxylic acid
- 3-propyloxane-3-carboxylic acid
- 3-butyloxane-3-carboxylic acid
Compared to these compounds, this compound exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
1158760-08-7 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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